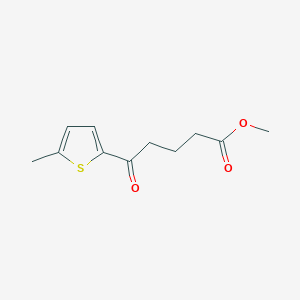

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate

Description

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate is a methyl ester derivative featuring a 5-oxovalerate backbone substituted with a 5-methylthiophene group. Its structure combines a ketone group at the 5-position of the valerate chain and a methyl-esterified carboxyl group, enhancing lipophilicity compared to carboxylic acid analogs .

Properties

IUPAC Name |

methyl 5-(5-methylthiophen-2-yl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-8-6-7-10(15-8)9(12)4-3-5-11(13)14-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDHFQICLUXFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis of Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate typically begins with the formation of 5-(5-methyl-2-thienyl)-5-oxovaleric acid, its carboxylic acid precursor. A Friedel-Crafts acylation between 2-methylthiophene and glutaric anhydride in the presence of AlCl₃ in carbon disulfide (CS₂) is the most widely reported method. The electrophilic acylation occurs regioselectively at the thiophene’s 3-position due to steric hindrance from the 5-methyl group, directing the glutaryl moiety to the less hindered site.

Reaction Conditions:

Challenges in Acylation Efficiency

Despite its utility, this method faces limitations:

-

Byproduct Formation: Competing diacylation and polymerization reduce yields.

-

Workup Complexity: Aqueous quench of AlCl₃ generates acidic waste, necessitating neutralization before isolation.

Esterification of 5-(5-Methyl-2-thienyl)-5-oxovaleric Acid

Acid Activation and Methanolysis

The keto acid intermediate is esterified to the methyl ester using thionyl chloride (SOCl₂) for acid chloride formation, followed by methanolysis:

Alternative Esterification Catalysts

Patent literature describes potassium tert-butoxide-mediated direct esterification under mild conditions (25°C, THF), avoiding acid chloride intermediates. This method achieves comparable yields (82%) with fewer purification steps but requires stoichiometric base.

Alternative Synthetic Pathways

One-Pot Acylation-Esterification

A streamlined approach combines Friedel-Crafts acylation and in situ esterification using methyl glutarate derivatives. This method uses TiCl₄ as a dual-purpose Lewis acid and esterification catalyst, yielding 68–72% product in 6 hours.

Comparative Analysis of Preparation Methods

Key Observations:

-

Direct esterification reduces steps but requires expensive bases.

-

Traditional Friedel-Crafts offers higher purity but lower yields.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methyl group on the thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 5-(5-methyl-2-thienyl)-5-hydroxyvalerate.

Substitution: Formation of halogenated derivatives of the thienyl ring.

Scientific Research Applications

Chemistry

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate serves as a building block in the synthesis of more complex thienyl-containing compounds. Its unique structure allows for various chemical transformations:

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : The ester can be reduced to yield alcohol derivatives.

- Substitution : The methyl group on the thienyl ring can undergo electrophilic substitution reactions.

These reactions make it a versatile intermediate in organic synthesis .

Biology

Research has indicated that this compound exhibits potential biological activities , particularly:

- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various pathogens.

- Antifungal Activity : Initial findings suggest it may inhibit fungal growth, making it a candidate for further exploration in antifungal drug development.

The mechanism of action is believed to involve interactions with protein targets through π-π stacking and hydrogen bonding .

Medicine

In medicinal chemistry, Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate is being explored for its potential use in drug development:

- Therapeutic Agents : Its unique properties may lead to the development of novel drugs targeting specific diseases.

- Drug Design : The compound's structure allows it to be modified into various derivatives that may enhance therapeutic efficacy .

Industry

This compound has applications in the production of specialty chemicals and materials with specific properties. Its use as an intermediate in the synthesis of pharmaceuticals highlights its industrial significance .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate against various bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development

Researchers synthesized several derivatives of Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate to assess their activity as serotonin receptor antagonists. Some derivatives showed promising results in inhibiting receptor activity, indicating potential therapeutic applications in treating mood disorders .

Mechanism of Action

The mechanism of action of Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate involves its interaction with specific molecular targets. The thienyl ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions and transformations can modulate biological pathways and exert various effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural Analogs with Thiophene Substitutions

5-(5-Methyl-2-thienyl)pentanoic acid (10b)

- Structure: Lacks the ketone group at the 5-position, featuring a pentanoic acid chain.

- Properties : Lower melting point (47–49°C) and reduced polarity compared to ketone-containing analogs.

- Key Data :

5-(5-Methyl-2-thienyl)-5-oxopentanoic acid (9b)

- Structure : Contains a 5-oxo group but retains a free carboxylic acid.

- Properties : Higher melting point (105–107°C) due to hydrogen bonding from the acid and ketone groups.

- Key Data :

Comparison :

- The methyl ester in the target compound increases lipophilicity (logP ~2.1 estimated) compared to 9b (logP ~1.5), favoring membrane permeability in biological systems.

5-Oxovalerate Derivatives in OXE Receptor Antagonists

Indole-Based Antagonists (e.g., Compound 34)

- Structure : Features a 5-oxovalerate substituent attached to an indole scaffold with a 6-chloro group.

- Activity : IC₅₀ of ~0.4 µM for OXE receptor antagonism. Addition of a 3-methyl group on the 5-oxovalerate chain increased potency 10-fold .

- Key Insight : The 3-methyl group stabilizes a bioactive conformation and blocks β-oxidation metabolism .

Methyl 5-(5-Methyl-2-thienyl)-5-oxovalerate

- Divergence : Replaces the indole scaffold with a thiophene group.

- Implications: The electron-rich thiophene may enhance π-π interactions in receptor binding but lacks the indole’s nitrogen-based hydrogen-bonding capability.

Halogenated and Aryl-Substituted Esters

Methyl 5-Chloro-5-oxovalerate

- Structure : Chlorine substituent at the 5-oxo position.

- Properties : Increased electronegativity alters reactivity in nucleophilic substitutions. Molecular weight: 164.59 g/mol .

Ethyl 5-(3,5-Difluorophenyl)-5-oxovalerate

- Structure : Difluorophenyl group enhances electron-withdrawing effects.

- Applications : Used in synthetic intermediates for pharmaceuticals .

Comparison :

- However, fluorine or chlorine substituents may improve metabolic stability .

Thiophene-Modified Analogs

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid

- Structure : Bromine at the 3-position of the thiophene and a 3-methyl group on the valerate chain.

- Properties : Bromine increases molecular weight (287.21 g/mol) and may enhance halogen bonding in receptor interactions .

Comparison :

Biological Activity

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate belongs to the thiophene family, characterized by the presence of a five-membered ring containing sulfur. The molecular formula is , with a molecular weight of approximately 226.29 g/mol. The compound features a thienyl group and an oxo group within a valeric acid framework, which may confer distinct chemical reactivity and biological properties compared to its analogs.

Synthesis Methods

The synthesis of methyl 5-(5-methyl-2-thienyl)-5-oxovalerate can be achieved through various methods, including:

- Friedel-Crafts Acylation : Involves the acylation of thiophene derivatives using acyl chlorides in the presence of Lewis acids.

- Oxidative Reactions : Utilizing oxidizing agents like hydrogen peroxide to introduce functional groups.

- Reduction Reactions : Employing reducing agents such as lithium aluminum hydride to modify the compound's structure.

The biological activity of methyl 5-(5-methyl-2-thienyl)-5-oxovalerate is primarily attributed to its interaction with various molecular targets within biological systems. It may act as an antioxidant , scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to modulate enzyme activity, potentially leading to therapeutic effects in various conditions.

Case Studies and Research Findings

- Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting cell proliferation through the modulation of specific signaling pathways. For instance, studies on related thiophene derivatives have demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways .

- Antimicrobial Activity : Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate has shown promising antimicrobial properties against various bacterial strains. In vitro studies suggest that it inhibits bacterial growth by disrupting cell membrane integrity and function .

- Enzyme Interaction Studies : Investigations into the compound's interaction with cytochrome P450 enzymes reveal its potential role in biotransformation processes, affecting drug metabolism and toxicity profiles in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-thiophenecarboxylate | C8H8O2S | Lacks the oxo group but retains thiophene ring |

| 5-(2-Thienyl)pentanoic acid | C10H12O2S | Similar backbone but different functional groups |

| Methyl thiophene-2-carboxylate | C8H8O2S | Contains a carboxylic acid group instead of ketone |

| Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate | C10H12O3S | Unique combination of methyl-substituted thiophene ring and oxo group |

Q & A

Q. What is the primary therapeutic target of Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate in current research?

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate is primarily investigated as a potent OXE receptor antagonist, targeting eosinophil-mediated inflammatory diseases such as asthma. The compound inhibits 5-oxo-ETE-induced chemotaxis, which is critical in eosinophil migration to inflamed tissues like the lungs .

Methodological Insight : Initial screening involves calcium mobilization assays in human neutrophils or eosinophils to measure inhibition of 5-oxo-ETE signaling. IC50 values are determined using dose-response curves, with typical values in the nanomolar range for optimized derivatives .

Q. How does the 5-oxovalerate moiety contribute to the compound's bioactivity?

The 5-oxovalerate group mimics the C1–C5 carboxyl region of 5-oxo-ETE, a natural ligand for the OXE receptor. This structural mimicry is essential for receptor binding, as truncating or altering this moiety (e.g., shortening to 4-oxobutyrate) abolishes antagonist activity .

Methodological Insight : To validate the role of the 5-oxovalerate group, researchers synthesize analogs with modified side chains and compare their IC50 values in functional assays. For example, replacing 5-oxovalerate with 4-oxobutyrate reduces potency by >100-fold .

Advanced Research Questions

Q. What structural modifications enhance the metabolic stability of Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate?

Adding a methyl group to the 3-position of the 5-oxovalerate chain significantly improves metabolic stability by blocking β-oxidation, a common degradation pathway. This modification also increases potency by favoring a receptor-binding conformation .

Methodological Insight : Metabolic stability is assessed using rat liver homogenates under β-oxidation-promoting conditions. Compounds like the 3-methyl derivative show no degradation over 24 hours, unlike non-methylated analogs .

Q. How do substituent positions on the indole scaffold affect OXE receptor antagonism?

The spatial arrangement of substituents is critical:

- Hexyl group : Must be adjacent to the 5-oxovalerate chain for optimal activity. Separating the two side chains reduces potency by >10-fold.

- Halogen substituents (e.g., 6-Cl) : Increase potency by 3–4-fold by enhancing hydrophobic interactions with the receptor .

Methodological Insight : Researchers use molecular modeling (e.g., docking studies) to predict interactions between substituents and the OXE receptor. Activity is validated via calcium mobilization assays (Table 1) .

Q. Table 1. Impact of Substituent Modifications on Antagonist Potency

| Compound | Substituents | IC50 (nM) | Key Finding |

|---|---|---|---|

| 27 | 1-(5-oxovalerate), 2-hexyl | 400 | Baseline activity |

| 34 | 6-Cl addition | 100 | 4-fold potency increase |

| 53 | 3-methyl-5-oxovalerate | 50 | Enhanced stability and potency |

Q. What conformational insights guide the design of OXE receptor antagonists?

The indole scaffold enforces a "hairpin" conformation that mimics 5-oxo-ETE’s bioactive structure. This conformation allows the compound to bind the receptor without activating G-protein signaling .

Methodological Insight : Conformational analysis involves NMR spectroscopy and X-ray crystallography to compare antagonist-receptor interactions with agonist-bound structures .

Q. How do researchers address contradictory data in structure-activity relationship (SAR) studies?

For example, while 6-Cl substitution increases potency in the 1-acyl series, 5-Cl substitution is more effective in the 3-acyl series. This discrepancy is resolved by analyzing the relative spatial orientation of substituents via molecular inversion models (Figure 10 in ).

Methodological Insight : Contradictory SAR data are reconciled using computational tools (e.g., molecular dynamics simulations) to evaluate steric and electronic effects .

Q. What in vitro models are used to predict in vivo efficacy?

- Primary human eosinophils : Measure chemotaxis inhibition in Boyden chambers.

- Airway epithelial cell co-cultures : Assess eosinophil adhesion and activation under flow conditions .

Methodological Insight : Data from these models correlate with reduced eosinophil infiltration in murine asthma models, supporting translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.